molecular formula C20H31N4O16P B1203138 cytidine monophosphate N-acetylneuraminic acid CAS No. 22-12-8

cytidine monophosphate N-acetylneuraminic acid

Cat. No.: B1203138
CAS No.: 22-12-8
M. Wt: 614.5 g/mol
InChI Key: TXCIAUNLDRJGJZ-BILDWYJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cytidine monophosphate N-acetylneuraminic acid, also known as CMP acetylneuraminic acid or CMP-nana, belongs to the class of organic compounds known as pyrimidine nucleotide sugars. These are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group. This compound is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm, nucleus and golgi. In humans, this compound is involved in the amino sugar metabolism pathway. This compound is also involved in several metabolic disorders, some of which include the salla disease/infantile sialic Acid storage disease pathway, the g(m2)-gangliosidosis: variant b, tay-sachs disease pathway, the sialuria or french type sialuria pathway, and the tay-sachs disease pathway.
CMP-N-acetyl-beta-neuraminic acid is a nucleotide sugar used as a donor by glycosyltransferases for the synthesis of sugar chains It has a role as a mouse metabolite. It derives from a N-acetyl-beta-neuraminic acid. It is a conjugate acid of a CMP-N-acetyl-beta-neuraminate(2-).
A nucleoside monophosphate sugar which donates N-acetylneuraminic acid to the terminal sugar of a ganglioside or glycoprotein.

Properties

CAS No.

22-12-8

Molecular Formula

C20H31N4O16P

Molecular Weight

614.5 g/mol

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C20H31N4O16P/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34)/t8-,9+,10+,12+,13+,14+,15+,16+,17+,20+/m0/s1

InChI Key

TXCIAUNLDRJGJZ-BILDWYJOSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O

physical_description

Solid

Synonyms

Acetylneuraminic Acid, CMP
Acid, CMP Acetylneuraminic
Acid, CMP-Sialic
CMP Acetylneuraminic Acid
CMP Sialic Acid
CMP-NANA
CMP-Sialic Acid
Cytidine Monophosphate N Acetylneuraminic Acid
Cytidine Monophosphate N-Acetylneuraminic Acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cytidine monophosphate N-acetylneuraminic acid
Reactant of Route 2
cytidine monophosphate N-acetylneuraminic acid
Reactant of Route 3
cytidine monophosphate N-acetylneuraminic acid
Reactant of Route 4
cytidine monophosphate N-acetylneuraminic acid
Reactant of Route 5
cytidine monophosphate N-acetylneuraminic acid
Reactant of Route 6
cytidine monophosphate N-acetylneuraminic acid

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